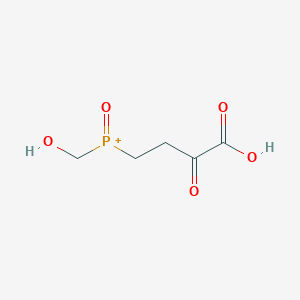

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium

Description

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium is a chemical compound with the molecular formula C5H8O5P+ It is known for its unique structure, which includes a carboxyl group, a hydroxymethyl group, and an oxophosphanium moiety

Properties

CAS No. |

79778-02-2 |

|---|---|

Molecular Formula |

C5H8O5P+ |

Molecular Weight |

179.09 g/mol |

IUPAC Name |

(3-carboxy-3-oxopropyl)-(hydroxymethyl)-oxophosphanium |

InChI |

InChI=1S/C5H7O5P/c6-3-11(10)2-1-4(7)5(8)9/h6H,1-3H2/p+1 |

InChI Key |

BXPLBWFXIZTLFG-UHFFFAOYSA-O |

SMILES |

C(C[P+](=O)CO)C(=O)C(=O)O |

Canonical SMILES |

C(C[P+](=O)CO)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(hydroxymethylphosphinyl)-2-oxobutanoic acid with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient reaction setups, and advanced purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while reduction can produce reduced phosphinyl compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Mechanism of Action

The mechanism of action of (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (3-Carboxy-3-oxopropyl)-methylphosphinic acid

- Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo

- Methyl (2-oxaloethyl)phosphinic acid

- 4-(Hydroxy(methyl)phosphinyl)-2-oxobutanoic acid

- 4-Methylhydroxyphosphinyl-2-oxobutyric acid

- (4-Hydroxymethylphosphinoyl)-2-oxobutanoic acid

Uniqueness

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium is a phosphonium compound that has garnered attention in the field of biological research due to its unique structural properties and potential applications in various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a phosphonium center with carboxylic and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological molecules. The presence of these functional groups allows for a range of biochemical interactions, making it a candidate for various applications in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to its ability to interact with metal-containing enzymes and proteins. The compound acts as a ligand, forming stable complexes that can influence enzymatic activity. This interaction can lead to either inhibition or activation of specific enzymes, depending on the context of the biochemical pathway involved.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit certain metal-dependent enzymes, affecting metabolic pathways related to oxidative stress and cellular signaling.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in developing new antifungal or antibacterial agents.

- Cellular Effects : It influences various cellular processes, including apoptosis and cell proliferation, by modulating redox states within cells.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits metal-dependent enzymes | |

| Antimicrobial | Potential antifungal activity | |

| Cellular Proliferation | Modulates cell growth |

Case Studies

- Enzyme Interaction Study : A study demonstrated that this compound inhibited the activity of superoxide dismutase (SOD), leading to increased oxidative stress in cultured cells. This suggests potential applications in cancer research where oxidative stress plays a critical role.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant activity against several strains of fungi, indicating its potential use as an antifungal agent. The mechanism was attributed to disruption of cellular membranes in fungal cells.

- Cellular Metabolism : Research indicated that treatment with this compound altered metabolic pathways in rat liver cells, enhancing glycolysis while inhibiting gluconeogenesis, which could have implications for metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate lipophilicity, facilitating its absorption across cell membranes. However, its air sensitivity poses challenges for stability and storage.

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential studies could focus on:

- Detailed mechanistic studies using advanced biochemical techniques.

- Exploration of its therapeutic potential in disease models.

- Development of derivatives with enhanced stability and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.